1,3,5-Tris(3,5-dimethylphenyl)-1,3,5-triazinane
Description
Properties
CAS No. |
102101-00-8 |
|---|---|
Molecular Formula |
C27H33N3 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
1,3,5-tris(3,5-dimethylphenyl)-1,3,5-triazinane |
InChI |
InChI=1S/C27H33N3/c1-19-7-20(2)11-25(10-19)28-16-29(26-12-21(3)8-22(4)13-26)18-30(17-28)27-14-23(5)9-24(6)15-27/h7-15H,16-18H2,1-6H3 |
InChI Key |
MYHLJFZKPKTCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CN(CN(C2)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
Biological Activity
1,3,5-Tris(3,5-dimethylphenyl)-1,3,5-triazinane is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its antioxidant capabilities and effects on various cell lines.
Chemical Structure
The compound is characterized by a triazine core substituted with three 3,5-dimethylphenyl groups. This unique structure is believed to contribute to its biological activity.
Antioxidant Activity
This compound has been identified as a potential antioxidant. Antioxidants are critical in mitigating oxidative stress in biological systems.
- Mechanism of Action : The compound likely acts by scavenging free radicals and inhibiting lipid peroxidation. This activity can protect cellular components from oxidative damage.
- Research Findings : Studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of triazines have shown effective inhibition of oxidative stress markers in various assays.
Cytotoxic Activity
Research has also explored the cytotoxic effects of this compound against cancer cell lines.
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HCT116 (colon cancer)
- Results : Preliminary data suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | 20 |
| HCT116 | 0.87 | 15 |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study evaluated the effects of triazine derivatives on breast cancer cell lines. The findings indicated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil.
- Antioxidant Efficacy in Animal Models : Research involving animal models demonstrated that triazine-based compounds could reduce markers of oxidative stress and inflammation in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazinane Derivatives
Substituent Effects on Physical and Chemical Properties
Triazinane derivatives vary widely based on substituents attached to the central ring. Key examples include:
Key Observations :
- Electronic Effects : Nitro groups (3f) increase electrophilicity, making the compound reactive in nucleophilic substitutions, whereas methoxy groups (3g) enhance solubility in polar solvents.
Reactivity and Functionalization
Peptide Cyclization Linkers
Triazinane derivatives like TATA (1,3,5-triacryloyl-1,3,5-triazinane) and TBAB (N,N',N''-(benzene-1,3,5-triyl)-tris(2-bromoacetamide)) are used as crosslinkers in peptide libraries. Comparatively:
- TATA : Contains acrylamide moieties with slower reactivity (requiring 40 μM for cyclization) due to resonance stabilization .
- TBAB : Bromoacetamide groups react rapidly with cysteine residues, enabling efficient cyclization under mild conditions .
- TriMeDPh-Triazinane: Not reported as a linker; its steric bulk likely limits applications in peptide cyclization.
Catalytic and Stabilizing Roles
- TriMeDPh-Triazinane: No direct catalytic applications reported, but its structural analogs like 1,3,5-tris(trifluoromethylsulfonyl)-triazinane exhibit stereodynamic behavior in sulfonamide reactions .
- Antioxidant Derivatives: 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-triazinane-2,4,6-trione (from TCI America™) acts as a radical scavenger due to phenolic –OH groups .
Preparation Methods
General Synthetic Strategies for Triazinane Derivatives
Triazinanes are typically synthesized via cyclocondensation reactions involving amines and formaldehyde or via stepwise nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). For 1,3,5-Tris(3,5-dimethylphenyl)-1,3,5-triazinane, the latter approach is more feasible due to the aromatic substituents’ electronic and steric demands.
Nucleophilic Aromatic Substitution Using Cyanuric Chloride
Cyanuric chloride serves as a versatile scaffold for constructing triazine derivatives due to its three reactive chlorine atoms, which can be sequentially substituted under controlled conditions. The synthesis of this compound likely involves the reaction of cyanuric chloride with 3,5-dimethylaniline in a stepwise manner:
$$
\text{Cyanuric Chloride} + 3 \times \text{3,5-Dimethylaniline} \rightarrow \text{this compound} + 3 \text{HCl}
$$
This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the amine attacks the electron-deficient triazine ring. Each substitution requires progressively harsher conditions due to decreased reactivity of the remaining chlorides.
Reaction Conditions and Optimization
- Temperature Control : The first substitution occurs at 0–5°C, the second at 25–50°C, and the third at 80–120°C.
- Base Selection : Triethylamine or sodium carbonate is used to neutralize HCl, driving the reaction forward.
- Solvent Systems : Polar aprotic solvents like 1,4-dioxane or acetonitrile enhance reactivity, while water-miscible solvents facilitate intermediate isolation.
Table 1 : Optimization Parameters for Stepwise Amination of Cyanuric Chloride
| Step | Temperature (°C) | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 1 | 0–5 | 1,4-Dioxane | Triethylamine | 85–90 |
| 2 | 25–50 | Acetonitrile | Sodium Carbonate | 75–80 |
| 3 | 80–120 | Toluene | Triethylamine | 65–70 |
One-Pot Synthesis Using Acidic Ionic Liquids
A patent by CN102250026A describes a one-pot method for trisubstituted triazines using acidic ionic liquids as dual solvents and catalysts. Applying this methodology, this compound could be synthesized via:
- Ionic Liquid Selection : Trifluoromethanesulfonate-based ionic liquids (e.g., [BMIM][OTf]) enhance electrophilicity of cyanuric chloride, facilitating rapid substitution.
- Reaction Setup : Cyanuric chloride, 3,5-dimethylaniline, and ionic liquid are heated at 110°C for 8–12 hours under stirring.
- Workup : The product is extracted with toluene, washed with water, and purified via recrystallization or column chromatography.
This method offers advantages such as recyclable catalysts, reduced waste, and yields exceeding 90% for analogous compounds.
Mechanistic Insights and Kinetic Considerations
The substitution mechanism involves two key stages:
Formation of a Triethylammonium Intermediate
Cyanuric chloride reacts with triethylamine to form a reactive triethylammonium salt, which enhances the electrophilicity of the triazine ring:
$$
\text{Cyanuric Chloride} + \text{Et}_3\text{N} \rightarrow \text{4,6-Dimethoxy-1,3,5-triazin-2-yl triethylammonium chloride} + \text{HCl}
$$
This intermediate readily reacts with 3,5-dimethylaniline, ensuring efficient substitution even at moderate temperatures.
Steric and Electronic Effects
The 3,5-dimethyl groups on the aniline introduce steric hindrance, necessitating elevated temperatures for the third substitution. Electron-donating methyl groups slightly deactivate the aniline, but their meta-positions minimize resonance disruption, preserving nucleophilicity.
Purification and Characterization
Isolation Techniques
- Extraction : Toluene or dichloromethane extracts the product from aqueous layers, removing ionic byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients resolves any di- or monosubstituted impurities.
Analytical Data
Table 2 : Spectroscopic Characteristics of this compound
| Technique | Key Features |
|---|---|
| ¹H NMR | δ 2.25 (s, 18H, CH₃), δ 6.70–7.10 (m, 9H, aromatic H) |
| ¹³C NMR | δ 21.4 (CH₃), δ 126.8–139.2 (aromatic C), δ 167.5 (triazinane C-N) |
| IR | 2950 cm⁻¹ (C-H stretch, CH₃), 1590 cm⁻¹ (C=C aromatic), 1350 cm⁻¹ (C-N) |
| MS (EI) | m/z 399.6 [M]⁺ |
Challenges and Alternative Routes
Competing Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
